trans vs. cis Stereochemistry
The compound's IUPAC name, ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, unambiguously defines its absolute stereochemistry as trans (2S,4R) . This is in direct contrast to the cis isomer, cis-4-hydroxy-L-proline, which possesses a (2S,4S) configuration . The trans configuration of the hydroxyl group relative to the carboxylate ester dictates the spatial orientation of the pyrrolidine ring and influences conformational preferences in peptide chains .
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | trans (2S,4R) |
| Comparator Or Baseline | cis-4-hydroxy-L-proline: cis (2S,4S) |
| Quantified Difference | Distinct spatial orientation of the 4-hydroxyl group |
| Conditions | N/A (inherent structural property) |
Why This Matters
Stereochemical purity is a critical quality attribute for chiral building blocks; the trans configuration is essential for generating the correct three-dimensional structure in peptide mimetics and chiral ligands.
